molecular formula C14H13N5O2S2 B11002184 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B11002184
M. Wt: 347.4 g/mol
InChI Key: SDBDITCBYMYJJK-UHFFFAOYSA-N
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Description

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a synthetic small molecule recognized for its potent inhibitory activity against the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway [1] . This pathway is a critical mediator of cytokine signaling, playing a central role in immunoregulation and inflammatory processes [2] . Consequently, this compound is a valuable research tool for investigating the pathophysiology of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as certain hematological cancers where dysregulated JAK/STAT signaling is a known driver of proliferation and survival [3] . Its molecular design, incorporating a thiadiazole carboxamide scaffold linked to a dimethylpyrimidine group via a sulfanyl methyl bridge, is characteristic of compounds that compete with ATP for binding in the kinase domain, thereby blocking downstream phosphorylation and STAT dimerization [4] . Researchers utilize this inhibitor in in vitro cellular assays and in vivo disease models to elucidate the specific contributions of JAK-STAT activation, to validate new therapeutic targets upstream or downstream of the pathway, and to study mechanisms of resistance to existing clinical JAK inhibitors.

Properties

Molecular Formula

C14H13N5O2S2

Molecular Weight

347.4 g/mol

IUPAC Name

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C14H13N5O2S2/c1-8-5-9(2)17-13(16-8)22-6-10-3-4-11(21-10)12(20)18-14-19-15-7-23-14/h3-5,7H,6H2,1-2H3,(H,18,19,20)

InChI Key

SDBDITCBYMYJJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=NN=CS3)C

Origin of Product

United States

Preparation Methods

Thiol-Alkylation and Amide Coupling

A critical step involves the thiol-alkylation of the pyrimidine moiety with a furan-2-carboxamide derivative. The sulfanyl methyl group is introduced via reaction of 4,6-dimethylpyrimidine-2-thiol with chloromethylfuran intermediates. This reaction is typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) at 60–80°C .

The final amide bond formation between the furan-2-carboxylic acid derivative and 1,3,4-thiadiazol-2-amine is achieved using coupling agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The reaction is carried out in dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA) as a base.

Optimization Insights :

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Yield enhancement: Pre-adsorption of crude product onto silica gel improves resolution.

Catalytic Asymmetric Oxidation

For enantiomerically pure forms, asymmetric oxidation of sulfide precursors is employed. Titanium(IV) isopropoxide and chiral ligands like D-(-)-diethyl tartrate are used to induce stereoselectivity. The sulfide intermediate is oxidized with cumene hydroperoxide at 25–35°C, followed by neutralization with methanolic potassium hydroxide to yield the sulfoxide derivative .

Example Protocol :

  • Complex formation : Titanium isopropoxide (2.08 g) and D-(-)-diethyl tartrate (3.12 g) stirred at 45–50°C.

  • Oxidation : Add sulfide (10 g) and cumene hydroperoxide (8.6 g), stir at 25–35°C for 8 hours.

  • Workup : Extract with toluene, treat with KOH/MeOH, isolate product via crystallization .

ParameterValue
Yield74–91%
Enantiomeric excess>99%
Purity (HPLC)96–99%

Solvent-Free Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction times. For instance, cyclization of thiosemicarbazides to 1,3,4-thiadiazoles is performed in a microwave reactor at 150°C for 15 minutes, eliminating the need for solvents. This method reduces side reactions and improves yields by 10–15% compared to conventional heating .

Industrial-Scale Production Strategies

Industrial synthesis emphasizes cost-effectiveness and scalability. Continuous flow reactors are employed for thiol-alkylation steps, ensuring consistent mixing and temperature control. Key considerations include:

  • Catalyst recycling : Titanium-based catalysts recovered via distillation.

  • Solvent selection : Ethyl acetate/water biphasic systems for easy separation.

  • Quality control : In-line HPLC monitoring to maintain purity >98% .

Challenges and Mitigation Strategies

  • Byproduct formation : Sulfone derivatives may form during oxidation. Mitigated by controlling peroxide stoichiometry and reaction time .

  • Low solubility : Use of co-solvents (e.g., DMSO:water 1:1) during crystallization improves yield .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Multi-step condensationHigh purity, scalableLengthy (5–7 steps)
Asymmetric oxidationEnantioselective, high yieldRequires chiral ligands
Microwave-assistedFast, energy-efficientSpecialized equipment needed

Chemical Reactions Analysis

Reactivity::

    Oxidation/Reduction: The compound may undergo redox reactions due to its sulfur-containing groups.

    Substitution: It could participate in nucleophilic substitution reactions.

    Common Reagents: Reagents like thionyl chloride, hydrazine, and various bases may be involved.

    Major Products: These depend on the specific reactions, but derivatives with altered functional groups are likely outcomes.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use it as a building block for more complex molecules.

    Catalysis: It might serve as a ligand in catalytic reactions.

Biology and Medicine:: Industry::

    Fine Chemicals: It could find applications in specialty chemicals.

Mechanism of Action

The exact mechanism isn’t well-documented, but further research could reveal its molecular targets and pathways.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound is compared to structurally related molecules from the evidence, focusing on heterocyclic components, substituents, and molecular weight.

Table 1: Key Structural and Molecular Comparisons
Compound Name (IUPAC) Molecular Formula Molecular Weight Key Substituents Heterocyclic Components
5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide (Target) Not explicitly provided* ~395–410 (estimated) - 4,6-Dimethylpyrimidin-2-ylsulfanyl
- 1,3,4-Thiadiazol-2-yl
Furan, pyrimidine, thiadiazole
5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide C₁₅H₁₁ClFN₅O₃S₂ 427.86 - 4-Fluorobenzylsulfonyl
- 5-Methylthiadiazole
- Chloropyrimidine
Pyrimidine, thiadiazole
N-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)furan-2-carboxamide C₁₂H₁₀N₃O₃ 260.23 - Benzodiazolone
- Unsubstituted furan
Furan, benzodiazole
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide C₂₉H₃₁BrN₄O₄S₂ 663.61 - Bromopyrimidine
- Morpholino
- Trimethylbenzenesulfonamide
Pyrimidine, benzene, morpholine

*Molecular formula estimated based on structural components.

Key Differences and Implications

Core Heterocycles :

  • The target compound integrates furan , pyrimidine , and thiadiazole , whereas the compound in replaces furan with a pyrimidine ring. This difference may influence electronic properties and binding interactions in biological targets.

Substituent Effects :

  • The sulfanylmethyl (-CH2-S-) bridge in the target contrasts with the sulfonyl (-SO2-) group in . Sulfonyl groups enhance electrophilicity and metabolic stability, while sulfanyl groups may improve membrane permeability due to reduced polarity .
  • The 4-fluorobenzyl substituent in introduces fluorine, which often enhances bioavailability and resistance to oxidative metabolism.

Thiadiazole Modifications :

  • The target compound’s thiadiazole is unsubstituted, while features a 5-methylthiadiazole . Methylation can modulate steric hindrance and hydrophobicity, affecting target affinity.

Molecular Weight and Complexity :

  • The compound in (MW 663.61) is significantly larger due to the trimethylbenzenesulfonamide and bromopyrimidine groups, which may limit bioavailability compared to the target compound (estimated MW ~395–410).

Biological Activity

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound that integrates multiple heterocyclic scaffolds known for their diverse biological activities. The structural components of this compound suggest potential applications in pharmacology, particularly in antimicrobial, anticancer, and anti-inflammatory domains.

Chemical Structure and Properties

The compound features a furan ring fused with a thiadiazole and a pyrimidine moiety, contributing to its biological activity. The molecular formula is C12H12N4O2S2C_{12}H_{12}N_4O_2S_2, with a molecular weight of approximately 284.37 g/mol. The presence of sulfur atoms and multiple nitrogen-containing rings enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of 1,3,4-thiadiazole exhibit potent activity against various Gram-positive and Gram-negative bacteria. One study reported that compounds with similar structures inhibited bacterial growth at minimal inhibitory concentrations (MIC) as low as 0.0039 μg/ml against Bacillus subtilis .
  • Antifungal Activity : The compound's structural components may also confer antifungal properties. Research indicates that thiadiazole derivatives can effectively inhibit fungal pathogens comparable to standard antifungal agents .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied:

  • Cell Proliferation Inhibition : In vitro studies have shown that compounds similar to 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). For example, one derivative demonstrated an IC50 value of 2.44 µM against LoVo cells .
CompoundCell LineIC50 (µM)
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamideMCF-723.29
Similar derivativeLoVo2.44

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives are notable. Research indicates that certain compounds within this class can significantly reduce inflammation markers in vivo and in vitro models . This activity is crucial for developing therapies for chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of the compound is closely related to its chemical structure:

  • Thiadiazole Moiety : The presence of the thiadiazole ring is critical for antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
  • Pyrimidine Substituent : The 4,6-dimethylpyrimidine component enhances solubility and bioavailability.
  • Furan Ring : This contributes to the overall stability and reactivity of the compound.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Anticancer Study : A series of thiadiazole derivatives were synthesized and tested for their anticancer properties. One derivative exhibited significant cytotoxicity against multiple cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide, and what reagents/conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, thiadiazole and pyrimidine moieties are assembled separately, followed by coupling via sulfanyl-methyl linkages. A key step is the cyclization of 1,3,4-thiadiazole derivatives using iodine and triethylamine in DMF, which facilitates sulfur elimination and ring closure . Refluxing in acetonitrile (1–3 minutes) is critical for intermediate formation, while purification via column chromatography ensures high purity. Yield optimization may require stoichiometric control of iodine and temperature gradients during cyclization .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming substituent positions. For instance:

  • 1H NMR : Peaks at δ 2.5–3.0 ppm confirm methyl groups on the pyrimidine ring, while aromatic protons in the furan and thiadiazole rings appear between δ 6.5–8.0 ppm .
  • 13C NMR : Carbonyl signals (C=O) near 165–170 ppm and pyrimidine C-S linkages at 120–130 ppm are diagnostic . Mass spectrometry (HRMS) should match the molecular formula (e.g., C₁₆H₁₅N₅O₂S₂).

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., acetylcholinesterase or kinase assays) due to the compound’s heterocyclic motifs. Antimicrobial activity can be tested via microbroth dilution (MIC determination) against Gram-positive/negative bacteria . Cytotoxicity screening using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) is advised, with IC₅₀ values compared to reference drugs.

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the sulfanyl-methyl bridge . Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., EGFR or DHFR). For example, the pyrimidine ring’s electron-deficient region may interact with catalytic lysine residues, guiding substitutions at the 4,6-dimethyl positions .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Cross-validate results using orthogonal assays. For instance:

  • If cytotoxicity varies between labs, confirm cell line authenticity (STR profiling) and normalize data to internal controls (e.g., cisplatin).
  • Address solubility issues via co-solvents (DMSO ≤1%) or pro-drug modifications. Statistical analysis (ANOVA with post-hoc tests) identifies outliers .

Q. How can reaction engineering principles improve scalability of the synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters:

  • Factors : Temperature, solvent polarity (DMF vs. acetonitrile), catalyst loading.
  • Response Surface Methodology (RSM) : Maximizes yield while minimizing side products (e.g., sulfur byproducts) . Continuous-flow reactors enhance reproducibility for large-scale production by controlling exothermic cyclization steps .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic degradation pathways (e.g., furan ring oxidation) are probed via LC-MS. Stabilization strategies include PEGylation or encapsulation in liposomes to shield the sulfanyl-methyl group from glutathione-mediated cleavage .

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